molecular formula C14H15O4P B3837979 bis(phenoxymethyl)phosphinic acid

bis(phenoxymethyl)phosphinic acid

Cat. No.: B3837979
M. Wt: 278.24 g/mol
InChI Key: CFUIBPCMCATWCR-UHFFFAOYSA-N
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Description

Bis(phenoxymethyl)phosphinic acid is an organophosphorus compound with the molecular formula C14H15O4P It is characterized by the presence of two phenoxymethyl groups attached to a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(phenoxymethyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of phenol with formaldehyde to form phenoxymethanol, which is then reacted with phosphorus trichloride to yield this compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperatures and pressures, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(phenoxymethyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxymethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Bis(phenoxymethyl)phosphinic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(phenoxymethyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bis(phenoxymethyl)phosphinic acid include:

  • Bis(2,4,4-trimethylpentyl)phosphinic acid
  • Bis(mesitoyl)phosphinic acid
  • Phosphinic acid derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of phenoxymethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other phosphinic acids may not be suitable.

Properties

IUPAC Name

bis(phenoxymethyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O4P/c15-19(16,11-17-13-7-3-1-4-8-13)12-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUIBPCMCATWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCP(=O)(COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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